molecular formula C10H14 B14460696 1,1'-(But-2-yne-1,4-diyl)dicyclopropane CAS No. 66341-48-8

1,1'-(But-2-yne-1,4-diyl)dicyclopropane

Cat. No.: B14460696
CAS No.: 66341-48-8
M. Wt: 134.22 g/mol
InChI Key: OJZCNGBMCAPETO-UHFFFAOYSA-N
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Description

1,1’-(But-2-yne-1,4-diyl)dicyclopropane is an organic compound characterized by the presence of a butyne moiety flanked by two cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane typically involves the coupling of cyclopropylacetylene with suitable reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Catalysts and reagents are selected based on their availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-yne-1,4-diyl)dicyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can yield alkanes or alkenes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-(But-2-yne-1,4-diyl)dicyclopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can modulate biological pathways or facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butynediol: A related compound with hydroxyl groups instead of cyclopropane rings.

    2-Butyne-1,4-diol, diacetate: Another derivative with acetate groups.

    2-Butyne-1,4-diyl dibenzoate: A compound with benzoate groups.

Uniqueness

1,1’-(But-2-yne-1,4-diyl)dicyclopropane is unique due to the presence of cyclopropane rings, which impart distinct chemical and physical properties. These rings contribute to the compound’s stability and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

66341-48-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

4-cyclopropylbut-2-ynylcyclopropane

InChI

InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,3-8H2

InChI Key

OJZCNGBMCAPETO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC#CCC2CC2

Origin of Product

United States

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